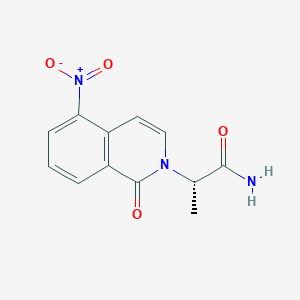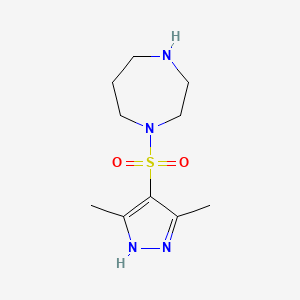
N-(4-Amino-1-naphthalenyl)-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Amino-1-naftalenil)-4-piridincarboxamida es un compuesto químico con una estructura compleja que incluye tanto naftaleno como piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(4-Amino-1-naftalenil)-4-piridincarboxamida generalmente implica la reacción de 4-aminonaftaleno con ácido 4-piridincarboxílico. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. Las condiciones de reacción a menudo incluyen un solvente como dimetilformamida (DMF) y pueden requerir calentamiento para garantizar la reacción completa.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(4-Amino-1-naftalenil)-4-piridincarboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo amino puede oxidarse para formar derivados nitro.
Reducción: El compuesto se puede reducir para formar aminas correspondientes.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como cloruro de aluminio (AlCl3) o cloruro de hierro (III) (FeCl3).
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N-(4-Amino-1-naftalenil)-4-piridincarboxamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y la unión a proteínas.
Industria: El compuesto se puede utilizar en la producción de tintes y pigmentos debido a su estructura aromática.
Mecanismo De Acción
El mecanismo de acción de N-(4-Amino-1-naftalenil)-4-piridincarboxamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Bencenosulfonamida, N-(4-amino-1-naftalenil)-
- Bencenosulfonamida, 4-[[4-[(2-aminoetil)amino]-1-naftalenil]azo]-
Unicidad
N-(4-Amino-1-naftalenil)-4-piridincarboxamida es única debido a su combinación de naftaleno y piridina, que confieren propiedades químicas específicas y reactividad. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
285984-54-5 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
N-(4-aminonaphthalen-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H13N3O/c17-14-5-6-15(13-4-2-1-3-12(13)14)19-16(20)11-7-9-18-10-8-11/h1-10H,17H2,(H,19,20) |
Clave InChI |
MYYRXFKZZADNBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2NC(=O)C3=CC=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-Bromo-4-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B11854141.png)
![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)

![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(6-methylpyridin-3-yl)methanone](/img/structure/B11854162.png)


![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one](/img/structure/B11854186.png)



![6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11854225.png)
